molecular formula C14H17N3O2 B2903612 5-Amino-1-(4-tert-butylphenyl)pyrazole-4-carboxylic acid CAS No. 1019011-19-8

5-Amino-1-(4-tert-butylphenyl)pyrazole-4-carboxylic acid

Cat. No. B2903612
CAS RN: 1019011-19-8
M. Wt: 259.309
InChI Key: WNYJKBODSPUSGO-UHFFFAOYSA-N
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Description

5-Amino-1-(4-tert-butylphenyl)pyrazole-4-carboxylic acid is a chemical compound with the molecular weight of 183.21 . It is an organic compound that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms .


Molecular Structure Analysis

The IUPAC name for this compound is 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxylic acid . The InChI code is 1S/C8H13N3O2/c1-8(2,3)11-6(9)5(4-10-11)7(12)13/h4H,9H2,1-3H3,(H,12,13) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, 5-amino-pyrazoles in general are known to be potent reagents in organic and medicinal synthesis . They are used as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .

Future Directions

5-Amino-pyrazoles, including 5-Amino-1-(4-tert-butylphenyl)pyrazole-4-carboxylic acid, have shown great potential in the field of medicinal chemistry . They are being studied for their use in the synthesis of diverse heterocyclic compounds, which are important in the development of new drugs . The future research directions will likely continue to explore the diverse applications of 5-amino-pyrazoles in drug discovery and development .

properties

IUPAC Name

5-amino-1-(4-tert-butylphenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-14(2,3)9-4-6-10(7-5-9)17-12(15)11(8-16-17)13(18)19/h4-8H,15H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYJKBODSPUSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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